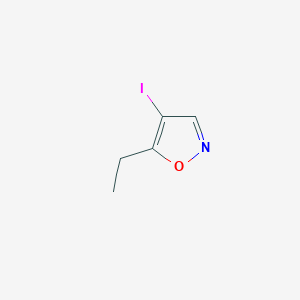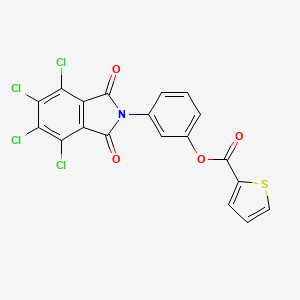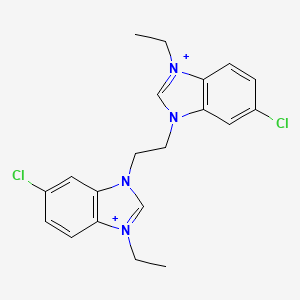![molecular formula C25H20ClN3O3 B12469222 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and a naphthalene core, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with hydrazine derivatives, followed by coupling with naphthalene carboxamide derivatives. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and naphthalene derivatives.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its pharmacological effects. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
作用機序
The mechanism of action of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage and naphthalene core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Ethyl (2Z)-chloro [ (4-methoxyphenyl)hydrazono]acetate: This compound shares a similar hydrazone linkage but differs in its overall structure and functional groups.
Ethyl (Z)-2-chloro-2-[2-(4-methoxy- phenyl)hydrazin-1-ylidene]acetate: Another compound with a hydrazone linkage, but with different substituents and a simpler structure.
Uniqueness
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of a naphthalene core, hydrazone linkage, and specific substituents
特性
分子式 |
C25H20ClN3O3 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-14-7-9-21(15(2)11-14)27-25(32)19-13-23(17-5-3-4-6-18(17)24(19)31)29-28-22-10-8-16(30)12-20(22)26/h3-13,30-31H,1-2H3,(H,27,32) |
InChIキー |
BNWXSPRZGLCIIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)
![methyl 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12469157.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)
![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)

![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)

![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
